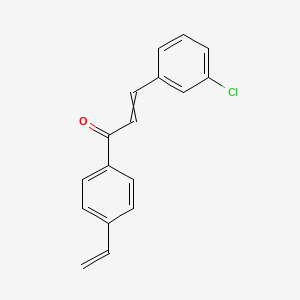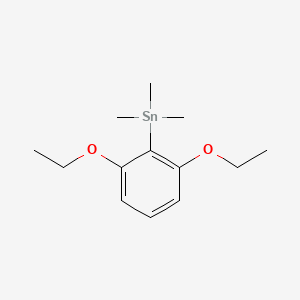
(2,6-Diethoxyphenyl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Diethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,6-diethoxyphenyl group and three methyl groups. Organotin compounds, such as this one, are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-diethoxyphenyl halides with trimethyltin reagents. A common method includes the use of Grignard reagents or lithium reagents to form the organotin compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Diethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannane group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different organotin derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or halogens can be used to oxidize the tin center.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the compound to form different organotin species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation can produce tin oxides or hydroxides .
Aplicaciones Científicas De Investigación
(2,6-Diethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Mecanismo De Acción
The mechanism of action of (2,6-Diethoxyphenyl)(trimethyl)stannane involves its interaction with molecular targets through the tin center. The tin atom can form bonds with various substrates, facilitating reactions such as nucleophilic substitution and oxidative addition. These interactions are crucial for its role as a catalyst and in the formation of organotin derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar reactivity but different substituents.
Tributyltin Hydride: Known for its use in radical reactions and as a reducing agent.
Diethyltin Diiodide: An early discovered organotin compound with different alkyl groups.
Uniqueness
(2,6-Diethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2,6-diethoxyphenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in organic synthesis and catalysis .
Propiedades
Número CAS |
55204-82-5 |
|---|---|
Fórmula molecular |
C13H22O2Sn |
Peso molecular |
329.02 g/mol |
Nombre IUPAC |
(2,6-diethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C10H13O2.3CH3.Sn/c1-3-11-9-6-5-7-10(8-9)12-4-2;;;;/h5-7H,3-4H2,1-2H3;3*1H3; |
Clave InChI |
LFBUVVKVTIAVAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC=C1)OCC)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


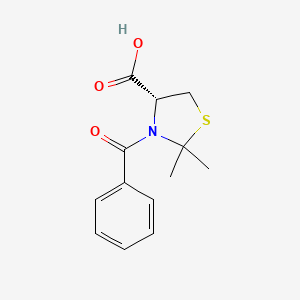

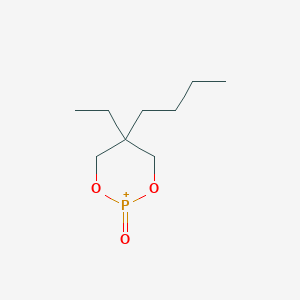
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
![4-[(1,3-Thiazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14625098.png)
![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)
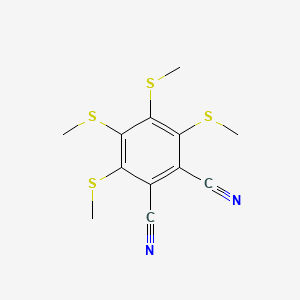

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)

